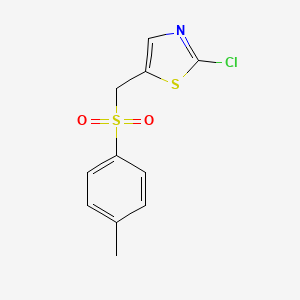

(2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone

Description

“(2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone” (CAS: 341967-65-5) is a sulfone derivative featuring a 2-chloro-substituted thiazole ring linked to a 4-methylphenyl group via a sulfone bridge. Sulfones are known for their resistance to oxidation and hydrolysis, making them valuable in designing bioactive molecules .

Properties

IUPAC Name |

2-chloro-5-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-13-11(12)16-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXYCQMQLDHMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone typically involves the reaction of 2-chloro-1,3-thiazole with 4-methylphenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The sulfone group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted thiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfone moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens, revealing that (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone demonstrated significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .

Anticancer Potential

The anticancer potential of this compound has been explored in various cell lines. In vitro studies indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study on Cytotoxic Effects : A comparative study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, showing that this compound significantly reduced cell viability at concentrations above 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the thiazole ring can enhance antibacterial efficacy. For example, variations in substituents on the thiazole or sulfone groups can lead to improved binding affinities for bacterial enzymes or receptors involved in cancer progression .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes that require specific reagents and conditions to achieve high yields and purity. The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfone group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Thiazole Core Modifications

- Compound 4 and 5 () : These isostructural thiazole derivatives contain pyrazole-triazole substituents instead of sulfone groups. Their planar molecular conformations (except for one fluorophenyl group) contrast with the sulfone-containing target compound, which likely adopts a more rigid geometry due to the sulfone’s tetrahedral geometry .

- 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine () : Replaces the sulfone with a sulfide group, reducing oxidation stability but increasing nucleophilic reactivity .

Sulfone vs. Sulfonyl Chloride

- [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride () : The sulfonyl chloride group enhances electrophilicity, making it reactive toward amines or alcohols, unlike the inert sulfone group in the target compound .

- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride () : Similar reactivity profile, with applications as a sulfonating agent in drug synthesis .

Substituent Effects

- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (): Dual sulfonyl groups increase polarity and hydrogen-bonding capacity compared to the monosulfone target compound .

Crystallographic and Conformational Analysis

- Compound 4 and 5 (): Crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit.

- 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole () : Single-crystal X-ray data ($ R = 0.053 $) reveal a dihedral angle of 85.6° between thiazole and pyrazole rings, highlighting conformational flexibility absent in sulfone-containing analogs .

Reactivity and Stability

- Sulfones (e.g., Target Compound) : Resist oxidation and hydrolysis, ideal for stable formulations.

- Sulfides () : Prone to oxidation to sulfoxides/sulfones, limiting long-term stability .

- Sulfonyl Chlorides () : Highly reactive but moisture-sensitive, requiring careful handling .

Data Table: Key Comparative Properties

*Calculated from molecular formulas.

Research Findings and Implications

- Synthetic Yields : Compounds with simpler substituents (e.g., methyl sulfone) are synthesized in higher yields (e.g., >80% in ) compared to bulkier analogs .

- Electrophilic Reactivity : Sulfonyl chlorides () are pivotal intermediates in synthesizing sulfonamides, whereas sulfones serve as stable end-products .

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone is a thiazole derivative known for its diverse biological activities, including potential applications in medicinal chemistry. This compound's structure features a thiazole ring with a chloro substituent and a sulfone group linked to a 4-methylphenyl moiety, which contributes to its reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Chemical Formula : C10H10ClN2O2S

- Molecular Weight : 244.71 g/mol

- CAS Number : 478032-39-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction is critical in the development of drugs targeting specific pathways in diseases such as cancer and infections.

- Stability and Bioavailability : The sulfone group enhances the compound's stability and bioavailability, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance:

- Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .

Anticancer Activity

Studies have explored the anticancer properties of this compound:

- Cell Viability Inhibition : In vitro studies demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). For example, derivatives showed IC50 values ranging from 0.75 µM to 4.21 µM against these cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Not specified | |

| Anticancer | A549 (lung cancer) | 0.75 - 4.21 µM | |

| Anticancer | MCF7 (breast cancer) | Not specified |

Case Study: Anticancer Mechanisms

A study investigated the mechanism by which thiazole derivatives induce apoptosis in cancer cells. The results indicated that these compounds activate multiple pathways:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylphenyl sulfone with high purity?

- Methodology : Sulfone synthesis typically involves oxidizing a sulfide precursor. For example, sulfides can be oxidized using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under controlled conditions to avoid over-oxidation. Intermediate purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the sulfone. Purity can be confirmed by HPLC or NMR spectroscopy .

- Key Considerations : Monitor reaction progress via TLC to optimize reaction time and minimize byproducts like sulfoxides.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions on the thiazole and sulfone groups. The chloro substituent’s deshielding effect is observable in ¹³C NMR.

- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming sulfone geometry and thiazole ring planarity (e.g., similar structures resolved at 113 K with R factor <0.06) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Q. How does the 4-methylphenyl group influence the compound’s solubility and crystallinity?

- Methodology : Compare solubility in polar (e.g., DMSO, methanol) vs. non-polar solvents (e.g., hexane). The methyl group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility. Crystallinity can be assessed via differential scanning calorimetry (DSC) or single-crystal growth trials .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the thiazole ring?

- Methodology : Density Functional Theory (DFT) calculations can model electron density distribution. The chloro group at position 2 and sulfone at the methyl position create electron-deficient regions, directing nucleophiles to specific sites (e.g., position 4 or 5). Experimental validation via Suzuki coupling with substituted boronic acids can confirm predicted regioselectivity .

- Data Contradiction : If observed reactivity deviates from calculations, assess solvent effects (e.g., DMF vs. THF) or steric hindrance from the 4-methylphenyl group.

Q. How can oxidation conditions be optimized to suppress over-oxidation during sulfone synthesis?

- Methodology :

- Reagent Stoichiometry : Use substoichiometric mCPBA (1.1 equiv.) in dichloromethane at 0°C to control reaction kinetics.

- Additives : Introduce radical scavengers (e.g., BHT) to inhibit free-radical side reactions.

- Monitoring : Real-time FTIR tracks sulfide-to-sulfone conversion, enabling rapid quenching .

Q. What in silico approaches predict the biological activity of this sulfone derivative?

- Methodology :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The sulfone’s electron-withdrawing nature may enhance binding affinity.

- QSAR Models : Train models on analogous thiazole sulfonamides with known antitumor activity (e.g., NCI-60 cell line data) to predict IC₅₀ values .

Q. How do experimental design limitations affect reproducibility in sulfone-based drug discovery?

- Methodology : Address batch variability by standardizing synthetic protocols (e.g., fixed reaction temperature, solvent purity). For biological assays, include controls for compound stability (e.g., HPLC post-incubation to detect degradation). Reference studies highlighting matrix degradation in prolonged experiments (e.g., organic compound breakdown over 9 hours) to justify shorter assay durations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.